1-[4-(Phenylsulfinyl)phenyl]-1-ethanone
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Overview
Description
1-[4-(Phenylsulfinyl)phenyl]-1-ethanone is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a phenylsulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone typically involves the oxidation of 1-[4-(Phenylthio)phenyl]-1-ethanone. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrogen nucleophiles for sulfonamide formation
Major Products Formed:
Oxidation: 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone
Reduction: 1-[4-(Phenylthio)phenyl]-1-ethanone
Substitution: Various sulfonamide derivatives
Scientific Research Applications
1-[4-(Phenylsulfinyl)phenyl]-1-ethanone has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfinyl group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme kinetics and protein function.
Comparison with Similar Compounds
- 1-[4-(Phenylthio)phenyl]-1-ethanone
- 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone
- 1-(Phenylsulfonyl)pyrrole
Comparison: 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity compared to its thioether and sulfonyl analogs. The sulfinyl group offers a balance between the reactivity of the thioether and the stability of the sulfonyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(benzenesulfinyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-11(15)12-7-9-14(10-8-12)17(16)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHGGUWSDCQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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